REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]1[CH:12]=[CH:11][C:9]([OH:10])=[C:5]([O:6][CH2:7][CH3:8])[CH:4]=1.[CH2:13](Br)[CH:14]=[CH2:15].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:7]([O:6][C:5]1[CH:4]=[C:3]([CH:12]=[CH:11][C:9]=1[O:10][CH2:15][CH:14]=[CH2:13])[CH:2]=[O:1])[CH3:8] |f:2.3.4|
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Name
|
|
Quantity
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21.6 g
|
Type
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reactant
|
Smiles
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O=CC1=CC(OCC)=C(O)C=C1
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Name
|
|
Quantity
|
19.9 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
27.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
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FILTRATION
|
Details
|
the solid was filtered off
|
Type
|
WASH
|
Details
|
washed with acetone
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Type
|
CUSTOM
|
Details
|
A yellow oil was obtained
|
Type
|
CONCENTRATION
|
Details
|
after a thorough concentration of the organic phases
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC=1C=C(C=O)C=CC1OCC=C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |